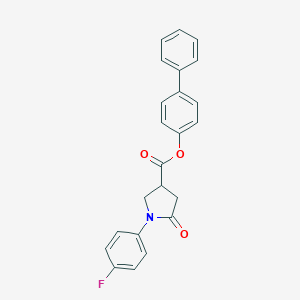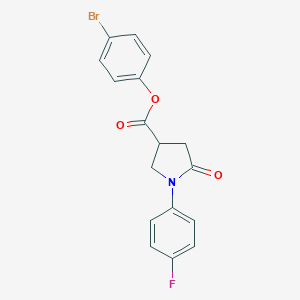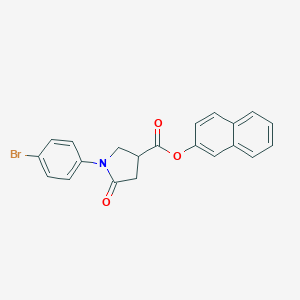
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate, also known as MBOPP, is a synthetic compound that belongs to the class of pyrrolidine carboxylates. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This leads to the upregulation of antioxidant enzymes and the suppression of inflammatory cytokines, resulting in the prevention of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including the prevention of oxidative stress, inflammation, and cell death. It has also been found to improve mitochondrial function and enhance cellular energy metabolism.
实验室实验的优点和局限性
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, its limitations include its low solubility in water and its potential for non-specific binding to proteins.
未来方向
There are several future directions for the research and development of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate. These include the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets could provide valuable insights into its potential therapeutic applications.
合成方法
The synthesis of 1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 4-bromobenzaldehyde with 4-methylpropiophenone in the presence of a base to form 1-(4-methylphenyl)-1-oxopropan-2-yl 4-bromobenzene-1-carboxylate. This intermediate product is then reacted with pyrrolidine-3-carboxylic acid to form this compound.
科学研究应用
1-(4-Methylphenyl)-1-oxopropan-2-yl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
分子式 |
C21H20BrNO4 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20BrNO4/c1-13-3-5-15(6-4-13)20(25)14(2)27-21(26)16-11-19(24)23(12-16)18-9-7-17(22)8-10-18/h3-10,14,16H,11-12H2,1-2H3 |
InChI 键 |
RRJVFNWSEJPLLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)










![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)
